Product packaging for UPCDC30245(Cat. No.:)

UPCDC30245

Cat. No.: B611594
M. Wt: 463.6 g/mol
InChI Key: LZHXZCVDLATFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Valosin-Containing Protein (VCP/p97) as a Multifunctional AAA+ ATPase

Valosin-Containing Protein (VCP/p97) is a highly conserved and abundant member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. medchemexpress.com Functioning as a molecular chaperone, p97 forms a homo-hexameric ring structure and utilizes the energy derived from ATP hydrolysis to remodel and segregate ubiquitinated substrate proteins from cellular structures or protein complexes. nih.govcalis.edu.cn This activity is fundamental to a vast array of cellular functions, positioning p97 as a central hub in maintaining protein homeostasis, or proteostasis. calis.edu.cn Its structure comprises an N-terminal domain, two tandem ATPase domains (D1 and D2), and a C-terminal tail, which collectively facilitate its interaction with a wide range of cofactors that dictate its specific cellular roles. mdpi.commdpi.com

Fundamental Roles of VCP/p97 in Cellular Homeostasis

The multifaceted nature of VCP/p97 is evident in its involvement in numerous critical cellular pathways that ensure the health and stability of the cell.

A primary function of VCP/p97 is its central role in protein quality control. calis.edu.cn It acts as a segregase, recognizing and extracting ubiquitinated proteins that are misfolded or damaged, thereby preparing them for degradation by the proteasome. nih.gov This function is crucial for preventing the accumulation of toxic protein aggregates and maintaining a healthy proteome. The inhibition of p97 is a therapeutic strategy being explored for diseases characterized by protein aggregation, such as certain cancers. mdpi.com

VCP/p97 is a key player in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a critical process for eliminating misfolded proteins from the ER. mdpi.com In this pathway, p97 extracts ubiquitinated substrates from the ER membrane, facilitating their subsequent degradation by the proteasome. mdpi.com Inhibition of this p97 function typically leads to ER stress and the activation of the Unfolded Protein Response (UPR). nih.gov

Notably, scientific investigations have demonstrated that UPCDC30245 does not significantly affect the ERAD pathway or induce the UPR. nih.govcaltech.edunih.gov Proteomic analyses of cells treated with this compound did not show an enrichment of proteins typically associated with ER stress or the UPR, a hallmark of other p97 inhibitors like CB-5083 and NMS-873. nih.govnih.gov This finding underscores the distinct molecular mechanism of this compound, which appears to bypass the canonical ERAD-related functions of p97.

VCP/p97 is also intricately involved in autophagy, a cellular process for degrading and recycling cellular components through lysosomes. mdpi.com It participates in several stages of autophagy, including the maturation of autophagosomes and the clearance of damaged lysosomes (lysophagy). calis.edu.cnmdpi.com

The most profound and well-documented effects of This compound are on the autophagy and endo-lysosomal pathways. nih.govcaltech.edunih.gov Research has shown that treatment with this compound leads to a significant increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a key marker of autophagosomes. nih.govcaltech.edunih.gov However, this accumulation is not due to an induction of autophagy but rather a blockage in the later stages of the pathway. nih.govresearchgate.net

Specifically, this compound has been found to:

Inhibit the formation of early endosomes: Studies have shown a reduction in the number of EEA1-positive puncta, which are markers for early endosomes, in cells treated with this compound. nih.govresearchgate.net

Reduce lysosomal acidity: this compound acts as a lysomotropic agent, directly alkalinizing the lysosome. nih.govmdpi.comresearchgate.net This was confirmed by a decrease in LysoTracker staining, which labels acidic compartments. mdpi.comresearchgate.net The reduced acidity impairs the degradative capacity of lysosomes.

Block autophagy flux: The accumulation of LC3-II, coupled with the impaired lysosomal function, indicates a blockage in the fusion of autophagosomes with lysosomes to form autolysosomes, or a failure of degradation within the autolysosome. nih.govresearchgate.netresearchgate.net This effect is similar to that of other lysosomotropic agents like chloroquine. mdpi.comumcg.nl

ParameterEffect of this compoundObserved EvidenceReference
LC3-II LevelsStrongly IncreasedWestern blot analysis showing accumulation of lipidated LC3. nih.govcaltech.edunih.gov
Early Endosome FormationInhibitedReduction in EEA1-positive puncta in immunofluorescence assays. nih.govresearchgate.net
Lysosomal AcidityReducedDecreased LysoTracker staining. mdpi.comresearchgate.net
Autophagy FluxBlockedAccumulation of autophagosomes that fail to be cleared. nih.govresearchgate.net

VCP/p97 plays a role in various membrane trafficking events, including the reassembly of the Golgi apparatus after mitosis and the regulation of endosomal trafficking. mdpi.commolbiolcell.orgportlandpress.com It interacts with cofactors like p47 and p37 to mediate the fusion of Golgi membranes. mdpi.comportlandpress.com

Proteomic studies of cells treated with This compound have revealed a dysregulation of proteins involved in vesicle-mediated transport and Golgi organization. nih.govresearchgate.net This suggests that the compound may interfere with the functions of p97 in these processes. While direct experimental validation specifically detailing the impact of this compound on Golgi structure and function is less extensive than that for autophagy, the proteomic data points towards a potential role in disrupting these p97-mediated trafficking events. nih.gov It is important to note that some studies using dominant-negative p97 mutants did not observe an effect on Golgi structure or secretion, indicating the complexity and context-dependency of p97's role in membrane trafficking. molbiolcell.orgresearchgate.net

Emerging evidence has implicated VCP/p97 in the regulation of mRNA stability. nih.govnih.gov One mechanism involves the p97–UBXD8 complex, which can release the ubiquitinated RNA-binding protein HuR from messenger ribonucleoprotein (mRNP) complexes, leading to mRNA destabilization. nih.govnih.gov

The connection between This compound and mRNA stability is suggested by proteomic analyses, which have shown that treatment with the compound leads to the dysregulation of proteins involved in mRNA processing. nih.govresearchgate.net While this evidence is currently indirect, it raises the possibility that this compound may perturb the role of p97 in mRNP dynamics. Further research is needed to directly investigate whether this compound affects the interaction of p97 with complexes like p97-UBXD8-HuR and the subsequent impact on the stability of target mRNAs.

mRNA Stability and Processing

VCP/p97 as a Research Target in Disease Pathophysiology

Given its central role in numerous critical cellular processes, the dysregulation of VCP/p97 is implicated in the pathophysiology of several human diseases, including cancer and neurodegenerative disorders. calis.edu.cnmdpi.com Its function as a key hub for protein homeostasis makes it an attractive therapeutic target, as cancer cells, in particular, experience high levels of proteotoxic stress and become dependent on pathways regulated by VCP/p97 for their survival. frontiersin.orgmdpi.com

Relevance in Oncogenic Processes

VCP/p97 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis and tumor progression. mdpi.comnih.gov Cancer cells rely on VCP/p97 to manage the stress caused by the increased production of misfolded and abnormal proteins resulting from genomic instability. frontiersin.org VCP/p97 supports oncogenesis by facilitating the degradation of tumor suppressor proteins and regulating the activity of oncogenes. For instance, it has been shown to mediate the degradation of the tumor suppressor p53 and to regulate the NF-κB signaling pathway by controlling the degradation of its inhibitor, IκB. nih.gov By maintaining protein homeostasis, VCP/p97 allows cancer cells to survive under conditions that would otherwise trigger cell death, thereby promoting proliferation, and potentially metastasis. frontiersin.orgoncotarget.com

Implications in Viral Infection Mechanisms

A growing body of evidence reveals that numerous viruses from diverse families hijack the host VCP/p97 machinery to facilitate their own replication and propagation. nih.gov Viruses are obligate intracellular parasites that depend on host cell factors for nearly every step of their life cycle. VCP/p97 has been identified as a critical host factor for a variety of RNA and DNA viruses, including flaviviruses (such as Japanese encephalitis virus, Dengue virus, and West Nile virus), alphaviruses, coronaviruses, and human cytomegalovirus (HCMV). nih.govasm.orgfrontiersin.orgplos.org Its functions are exploited at multiple stages, from viral entry and the uncoating of the viral capsid to the replication of viral nucleic acids and the final egress of new virions. nih.govasm.org For example, in some viral infections, VCP/p97 is required for the degradation of the viral capsid to release the viral genome into the cytoplasm. asm.org In others, it is recruited to viral replication compartments within the host cell. nih.govplos.org This dependency makes VCP/p97 a potential target for developing broad-spectrum antiviral therapies. nih.gov

Distinctions from Other Protein Degradation Pathways

VCP/p97 is a key component of the ubiquitin-proteasome system (UPS), but its role is distinct from that of the proteasome itself. The 26S proteasome is the primary cellular machine for degrading soluble, ubiquitinated proteins. However, many substrates are not immediately accessible to the proteasome because they are embedded in membranes (like in the ER or mitochondria), or are part of stable protein complexes or chromatin. calis.edu.cnmdpi.com VCP/p97 functions upstream of the proteasome, acting as a segregase that utilizes ATP hydrolysis to extract these "difficult" substrates from their environment. frontiersin.orgmdpi.com Once extracted and unfolded by VCP/p97, the substrates are released into the cytosol, where they can be efficiently degraded by the proteasome. mdpi.com

Recent research has also uncovered roles for VCP/p97 in lysosomal degradation pathways. The compound this compound, an inhibitor of VCP/p97, was found to block endo-lysosomal degradation, a process distinct from its canonical role in ER-associated degradation (ERAD) and the unfolded protein response. mdpi.comnih.govnih.gov This suggests that VCP/p97's influence extends beyond the proteasome to include autophagy and endosomal sorting, highlighting its functional versatility in cellular quality control. calis.edu.cnnih.gov

Emergence of Small Molecule Inhibitors as Research Tools for VCP/p97

The development of small molecule inhibitors has been instrumental in dissecting the complex biology of VCP/p97 and validating it as a therapeutic target. These chemical probes allow for the acute and reversible inhibition of VCP/p97's ATPase activity, enabling researchers to study the specific downstream consequences in various cellular and disease models. nih.govpnas.org The identification of potent and specific inhibitors has paved the way for exploring VCP/p97 inhibition as a strategy against cancer and viral diseases. mdpi.comasm.org

Classes of p97 Inhibitors: ATP-Competitive vs. Allosteric

Small molecule inhibitors of VCP/p97 can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric.

ATP-Competitive Inhibitors: This class of inhibitors, exemplified by compounds like CB-5083 , directly competes with ATP for binding within the ATPase pocket of the D2 domain. mdpi.compnas.org Since ATP hydrolysis in the D2 domain is the main driver of VCP/p97's mechanical activity, blocking this site effectively shuts down the enzyme. calis.edu.cnpnas.org While potent, a challenge for this class is the potential for acquired resistance through mutations in the ATP-binding site. nih.govcaltech.edu

Allosteric Inhibitors: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active ATP-binding pocket. This binding event induces a conformational change that prevents the proper functioning of the enzyme. The compound This compound is a potent allosteric inhibitor of VCP/p97. mdpi.commedchemexpress.com It binds to a site at the interface between the D1 and D2 domains, which prevents the conformational changes required for VCP/p97's activity. mdpi.commedchemexpress.com Another well-studied allosteric inhibitor is NMS-873 . pnas.orgmdpi.com A key advantage of allosteric inhibitors is their potential to overcome resistance to ATP-competitive inhibitors, as they act through a different mechanism and bind to a different site. nih.govcaltech.edu Research has shown that allosteric inhibitors like this compound remain effective against VCP/p97 mutants that are resistant to CB-5083. nih.govcaltech.edu

Data Tables

Table 1: Research Findings on VCP/p97 Inhibitors

Compound NameClassMechanism of ActionKey Research Findings
This compound AllostericBinds to the D1-D2 domain interface, preventing conformational changes required for ATPase activity. mdpi.commedchemexpress.comPotently inhibits VCP/p97 ATPase activity. nih.gov Unlike other inhibitors, it primarily blocks endo-lysosomal degradation rather than ERAD. mdpi.comnih.govcaltech.edu Exhibits antiviral effects against coronaviruses by blocking viral entry. mdpi.comnih.gov Can overcome resistance to ATP-competitive inhibitors like CB-5083. nih.govcaltech.edu
CB-5083 ATP-CompetitiveBinds to the D2 ATPase domain, competing with ATP. mdpi.compnas.orgInduces apoptosis in cancer cells by impairing ERAD and activating the unfolded protein response. nih.gov Shows antiviral activity against flaviviruses like JEV. asm.org Resistance can develop through mutations in the p97 ATP-binding site. nih.govcaltech.edu
NMS-873 AllostericBinds to an allosteric site between the D1 and D2 domains. nih.govPotent, non-ATP competitive inhibitor. probechem.com Induces apoptosis in cancer cells through ERAD impairment. nih.gov Effective against mutants resistant to ATP-competitive inhibitors. nih.govcaltech.edu Used to demonstrate VCP/p97's role in HCMV replication. plos.org

Rationale for Allosteric Modulation of VCP/p97

The critical role of VCP/p97 in cellular function, particularly in cancer cell proliferation and survival, has made it an attractive target for therapeutic intervention. researchgate.netresearchgate.net Initial efforts largely focused on developing ATP-competitive inhibitors that bind to the enzyme's active sites within the D1 or D2 ATPase domains. nih.govresearchgate.net However, the strategy of allosteric modulation—targeting sites on the enzyme distinct from the active site—has emerged as a compelling alternative for several reasons.

Allosteric sites offer a different mechanism for controlling enzyme activity. Allosteric inhibitors of p97 have been found to bind at the interface between the D1 and D2 domains of each subunit. osti.govresearchgate.net This binding event can lock the enzyme in an inactive conformation, preventing the necessary conformational changes required for ATP hydrolysis and protein processing, without directly competing with ATP. nih.govmedchemexpress.com This distinct mechanism provides a crucial advantage: the potential to overcome resistance. nih.gov Cancer cells can develop resistance to ATP-competitive inhibitors, but allosteric inhibitors, acting at a different site, may retain their effectiveness against such resistant variants. nih.gov

Furthermore, allosteric modulation is not limited to inhibition. The discovery of small-molecule activators that bind to a druggable allosteric pocket near the C-terminus of VCP has demonstrated that the enzyme's activity can be both suppressed and enhanced through allosteric mechanisms. pnas.orgnih.gov This finding underscores the sensitivity of the enzyme to regulation via these sites and opens up possibilities for more nuanced therapeutic strategies. pnas.org The differential effects observed between various classes of inhibitors suggest that allosteric modulators may affect specific VCP/p97-cofactor complexes differently, potentially leading to more selective biological outcomes and a wider range of therapeutic applications, particularly in oncology. researchgate.netnih.gov

Historical Context of this compound Discovery and Initial Characterization

This compound emerged from research efforts aimed at developing potent and specific inhibitors of VCP/p97 for therapeutic purposes. researchgate.net It was identified as a potent, allosteric inhibitor of the AAA ATPase p97. medchemexpress.comsigmaaldrich.com Unlike ATP-competitive inhibitors, this compound functions by binding to a site at the junction between the D1 and D2 domains of a p97 subunit. medchemexpress.comsigmaaldrich.com

Initial characterization revealed that this compound is a highly potent inhibitor with an IC₅₀ value of approximately 27 nM. medchemexpress.com Cryo-electron microscopy (cryo-EM) studies were instrumental in elucidating its mechanism, showing how the binding of the inhibitor at the D1-D2 interface prevents the conformational movements necessary for p97 function. medchemexpress.comsigmaaldrich.com

One of the key findings from early research was the unique cellular activity profile of this compound compared to other p97 inhibitors like CB-5083 and NMS-873. nih.govmdpi.com While many p97 inhibitors strongly induce pathways associated with ERAD impairment and the unfolded protein response (UPR), this compound was found to have a minimal effect on these processes. nih.govmdpi.comcaltech.edu Instead, its primary mechanism of action was discovered to be the blockade of endo-lysosomal degradation. mdpi.comcaltech.eduresearchgate.net Proteomic analyses revealed that treatment with this compound leads to the inhibition of early endosome formation and a reduction in the acidity of lysosomes. mdpi.comcaltech.eduresearchgate.net This distinct mechanism allows this compound to overcome resistance seen with some ATP-competitive inhibitors. For example, it showed anti-proliferative effects in cell lines that had developed resistance to CB-5083 through mutations in p97. nih.gov

Table 1: Inhibitory Activity of this compound

Target Type IC₅₀ Binding Site Reference
Wild-Type p97 Allosteric Inhibitor ~27 nM D1-D2 Domain Interface medchemexpress.com
p97 Mutant N660K Allosteric Inhibitor ~300 nM D1-D2 Domain Interface medchemexpress.com

Table 2: Comparative Cellular Effects of p97 Inhibitors

Compound Inhibitor Class Primary Cellular Pathway Affected Reference
This compound Allosteric Endo-lysosomal degradation mdpi.comcaltech.edu
CB-5083 ATP-competitive ERAD / Unfolded Protein Response nih.govmdpi.com
NMS-873 Allosteric ERAD / Unfolded Protein Response nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38FN5 B611594 UPCDC30245

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXZCVDLATFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Upcdc30245 on Vcp/p97

Allosteric Inhibition Modality of UPCDC30245

This compound functions as an allosteric inhibitor, meaning it binds to a site on the VCP/p97 protein that is distinct from the active ATP-binding site. researchgate.netnih.gov This mode of inhibition allows it to be effective against certain mutations that confer resistance to ATP-competitive inhibitors. nih.gov

Targeting the D1-D2 Domain Junction of VCP/p97

Structural studies have revealed that this compound binds at the interface of the D1 and D2 ATPase domains within a single VCP/p97 monomer. nih.govmdpi.commedchemexpress.com This binding pocket is located in a tunnel-like structure lined by specific amino acid residues. mdpi.com The binding of this compound to this junction is critical for its inhibitory effect, as it interferes with the necessary communication and conformational changes between the D1 and D2 domains that are essential for VCP/p97 function. nih.govnih.gov

Binding to the ADP-Bound Conformation of VCP/p97

Crucially, this compound demonstrates a preferential binding to the ADP-bound state of VCP/p97. mdpi.combiorxiv.org Cryo-electron microscopy (cryo-EM) structures have shown that this compound occupies its binding site when ADP is present in both the D1 and D2 nucleotide-binding pockets. mdpi.comnih.gov The conformation of VCP/p97 when bound to ATPγS (a non-hydrolyzable ATP analog) in the D2 domain is incompatible with this compound binding due to steric clashes. mdpi.commdpi.com This indicates that the inhibitor effectively traps the enzyme in an ADP-bound, inactive state.

Interference with ADP Release from VCP/p97

By binding to the ADP-bound conformation, this compound is thought to interfere with the release of ADP. nih.gov The normal ATPase cycle of VCP/p97 involves the binding of ATP, followed by hydrolysis to ADP and subsequent release of ADP, which drives the conformational changes necessary for its function. nih.gov By stabilizing the ADP-bound state, this compound prevents the nucleotide exchange and the propagation of conformational changes required for VCP/p97's activity. nih.govnih.gov

Structural Analysis of this compound-VCP/p97 Complexes

High-resolution structural studies have been instrumental in elucidating the precise molecular interactions between this compound and VCP/p97.

Cryo-EM has provided detailed views of the this compound binding site at near-atomic resolution. mdpi.comnih.gov These studies confirmed that the inhibitor binds within a pocket at the interface of the D1 and D2 domains. nih.govnih.gov The structure of the VCP/p97-UPCDC30245 complex was solved at 2.3 Å resolution, revealing the specific residues that line the binding tunnel. mdpi.comnih.gov The fluorinated indole (B1671886) group of this compound points towards the center of the VCP/p97 hexamer. mdpi.com

Key Residues in the this compound Binding Pocket:

DomainInteracting ResiduesReference
D2Residues 483–498 and 523–534 line the binding tunnel. mdpi.com
Cryo-Electron Microscopy (Cryo-EM) Studies of Binding Site

Differential Molecular Effects Compared to Other VCP/p97 Inhibitors

The inhibitory landscape of VCP/p97 is primarily divided into ATP-competitive and allosteric inhibitors, each with distinct mechanisms and cellular consequences. This compound, a phenyl indole-based allosteric inhibitor, demonstrates a molecular profile that is markedly different from its counterparts. nih.gov

ATP-competitive inhibitors, such as CB-5083, function by directly competing with ATP for binding to the D2 ATPase domain of p97. nih.govmedchemexpress.com This inhibition typically leads to the impairment of endoplasmic-reticulum-associated protein degradation (ERAD) and the activation of the unfolded protein response (UPR) pathway, culminating in apoptosis in various cancer cell lines. nih.govresearchgate.net CB-5083, for instance, has been shown to cause an accumulation of ubiquitinated proteins and induce ER stress. nih.gov

In stark contrast, this compound does not significantly engage these classical p97-regulated pathways. nih.govresearchgate.net Studies have revealed that this compound has a notably weaker effect on the accumulation of ubiquitinated proteins and the activation of UPR. nih.gov For example, in HCT116 cells, this compound upregulates the transcription of UPR-activated genes like CHOP and ATF3 by a factor of 20-fold less than CB-5083. nih.gov Furthermore, while CB-5083's clinical development was halted due to off-target retinal toxicity associated with phosphodiesterase-6 (PDE6) inhibition, investigations into this compound's off-target profile are ongoing to ensure a more favorable therapeutic window. nih.govacs.org

A key distinction lies in their impact on cellular degradation pathways. While CB-5083 primarily affects proteasomal degradation via ERAD, proteomic analyses show that this compound uniquely blocks endo-lysosomal degradation. nih.govcaltech.edu This is achieved by inhibiting the formation of early endosomes and reducing lysosomal acidity, an effect not observed with CB-5083. nih.govresearchgate.netcaltech.edu This fundamental difference in mechanism allows allosteric inhibitors like this compound to be effective against cancer cells that have developed resistance to ATP-competitive inhibitors. nih.gov

NMS-873 is another well-characterized allosteric inhibitor of p97 that, like this compound, binds to a site distinct from the ATP-binding pocket, specifically at the interface of the D1 and D2 domains. researchgate.net Despite both being allosteric inhibitors, their cellular effects diverge significantly. NMS-873, similar to ATP-competitive inhibitors, potently induces the UPR and ERAD impairment, leading to the accumulation of polyubiquitinated proteins. nih.govresearchgate.netescholarship.org

This compound, however, exhibits only mild effects on these pathways. nih.gov While both compounds are potent inhibitors of p97 ATPase activity, their downstream signaling differs. nih.govnih.gov For instance, NMS-873 treatment leads to a reduction of the autophagy adaptor p62, whereas this compound significantly upregulates p62 expression. nih.gov Moreover, this compound strongly increases the lipidated form of LC3-II, indicating a distinct alteration of autophagic pathways not seen with NMS-873. nih.govresearchgate.net

Docking studies suggest that while the binding sites of NMS-873 and this compound overlap, they orient differently within the allosteric pocket, potentially explaining their varied biological activities. researchgate.net NMS-873 has also been reported to have off-target effects, such as inhibiting mitochondrial oxidative phosphorylation. nih.gov

Interactive Table: Comparative Effects of VCP/p97 Inhibitors

FeatureThis compoundCB-5083 (ATP-Competitive)NMS-873 (Allosteric)
Binding Site Allosteric site between D1/D2D2 ATPase domainAllosteric site between D1/D2
Primary Mechanism Blocks endo-lysosomal degradationImpairs ERADImpairs ERAD
UPR Activation WeakStrongStrong
Protein Ubiquitination Weak effect on accumulationStrong accumulationStrong accumulation
p62 Expression UpregulatedDecreasedDecreased
LC3-II Levels Strongly increasedNot a primary effectNot a primary effect
Resistance Overcome Effective in CB-5083 resistant cells---Effective in CB-5083 resistant cells

A defining characteristic of this compound's mechanism of action is its minimal impact on the ERAD and UPR pathways, which are the primary targets of many other p97 inhibitors. nih.govresearchgate.net The UPR is a cellular stress response initiated by the accumulation of unfolded or misfolded proteins in the ER. nih.gov Inhibitors like CB-5083 and NMS-873 trigger a strong UPR by blocking the p97-mediated extraction of misfolded proteins from the ER for degradation, leading to ER stress. nih.govnih.gov

In contrast, research has consistently shown that this compound does not cause a significant accumulation of ubiquitinated proteins, a hallmark of ERAD inhibition. nih.gov Furthermore, the induction of key UPR markers such as ATF4 and CHOP is substantially lower in cells treated with this compound compared to those treated with CB-5083 or NMS-873. nih.gov This suggests that the anti-proliferative effects of this compound are not primarily mediated through the induction of ER stress, a finding that distinguishes it from a large class of p97 inhibitors. nih.gov This unique profile indicates that this compound modulates p97 function in a manner that spares the canonical ERAD and UPR pathways, instead targeting other p97-dependent cellular processes. nih.govresearchgate.net

Comparison with Other Allosteric Inhibitors (e.g., NMS-873)

Impact on VCP/p97-Associated Protein Complexes

VCP/p97 functions as a molecular machine that interacts with a multitude of cofactor proteins, which guide its activity towards specific cellular pathways. escholarship.orgmdpi.comnih.gov The differential effects of various p97 inhibitors may stem from their specific influence on the formation and function of these p97-cofactor complexes. researchgate.net

It is hypothesized that the unique cellular effects of this compound are a result of its interference with a distinct set of p97 cofactor interactions, differing from those affected by ATP-competitive and other allosteric inhibitors. researchgate.net p97's diverse functions are regulated by its association with various adaptors that link it to different subcellular locations and client proteins. escholarship.orgnih.gov The conformational state of p97, which is modulated by ATP hydrolysis, is crucial for these interactions. escholarship.org

The observation that this compound specifically impairs endo-lysosomal pathways suggests it may selectively disrupt p97 complexes involved in these processes, such as those involving the early endosomal autoantigen 1 (EEA1). nih.gov In contrast, inhibitors like NMS-873 have been shown to reduce the binding of some adaptors (e.g., SAKS1) while increasing the binding of others (e.g., NPL4/UFD1). escholarship.org The precise impact of this compound on the p97 interactome is an area of active investigation, with the central hypothesis being that its unique allosteric inhibition stabilizes a p97 conformation that is incompatible with cofactors essential for the endo-lysosomal pathway, while leaving ERAD-related cofactor interactions largely intact. nih.govresearchgate.net

While the primary activity of this compound is the inhibition of p97, the possibility of off-target effects contributing to its unique cellular phenotype is also under consideration. nih.govnih.gov The inability to generate a this compound-resistant cell line, in contrast to the relative ease of creating resistance to CB-5083 and NMS-873, could suggest a more complex mechanism of action that may involve more than just p97 inhibition. nih.gov

One possibility is that this compound has off-target effects that contribute to its potent anti-proliferative activity. nih.gov Another is that it inhibits specific p97-dependent functions that are more critical for cell survival than the ERAD and UPR pathways, making it harder for cells to develop resistance. nih.gov Proteomic studies have been employed to identify the full spectrum of cellular proteins affected by this compound to distinguish between on-target p97-mediated effects and potential off-target activities. nih.gov These investigations are crucial for a comprehensive understanding of this compound's mechanism and for its future development as a therapeutic agent. nih.govnih.gov

Cellular and Subcellular Effects of Upcdc30245

Modulation of Endo-Lysosomal Degradation Pathways

UPCDC30245 uniquely interferes with the endo-lysosomal system, a series of intracellular vesicles responsible for the breakdown and recycling of cellular components. Its mechanism of action distinguishes it from other p97 inhibitors. researchgate.netnih.govmedkoo.com

Inhibition of Early Endosome Formation

Research demonstrates that this compound impedes the formation of early endosomes, which are the primary sorting stations in the endocytic pathway. researchgate.netnih.govmedkoo.commdpi.com In studies conducted on H1299 and HeLa cells, treatment with this compound led to a notable decrease in the formation of puncta positive for the early endosome marker EEA1. researchgate.netresearchgate.net This inhibition of early endosome formation disrupts the normal trafficking and processing of endocytosed materials. mdpi.com

Reduction of Lysosomal Acidity

A key feature of this compound's activity is its ability to reduce the acidity of lysosomes. researchgate.netnih.govmedkoo.commdpi.com Lysosomes require a highly acidic environment to activate the enzymes responsible for degradation. nih.gov this compound, similar to the lysomotropic agent hydroxychloroquine (B89500) (HCQ), can alkalinize lysosomes, thereby impairing their function. nih.govmdpi.comresearchgate.net This effect has been confirmed in both HeLa and H1299 cells through the use of LysoTracker, a fluorescent dye that accumulates in acidic compartments. mdpi.comresearchgate.net The reduction in lysosomal acidity is a direct action of this compound and is not a general consequence of p97 inhibition, as it was not observed with another p97 inhibitor, CB-5083. researchgate.netmdpi.com

Alteration of Autophagic Flux

This compound significantly alters the autophagic flux, the dynamic process of autophagy from the formation of autophagosomes to their fusion with lysosomes and subsequent degradation of their contents. researchgate.netnih.govcaltech.edunih.gov By inhibiting lysosomal function through alkalinization, this compound blocks the final degradation step of autophagy. nih.gov This leads to an increase in the number of autophagosomes, as observed in HeLa cells expressing a tandem mRFP-GFP-LC3 reporter. researchgate.netnih.govresearchgate.net However, the formation of autolysosomes, the structures resulting from the fusion of autophagosomes and lysosomes, is reduced. researchgate.netnih.govresearchgate.net This blockage of autophagic flux is similar to the effects of HCQ and bafilomycin-A1. nih.govresearchgate.net

Accumulation of Lipidated LC3-II (Microtubule-Associated Proteins 1A/1B Light Chain 3B)

A hallmark of this compound treatment is the strong accumulation of the lipidated form of LC3, known as LC3-II. researchgate.netnih.govcaltech.edunih.gov LC3-II is a key protein marker for autophagosomes, and its accumulation signifies a disruption in the autophagic process. numberanalytics.compku.edu.cn While an increase in LC3-II can indicate either an induction of autophagy or a blockage of its final stages, in the case of this compound, it reflects the latter due to the impaired lysosomal degradation. researchgate.netnih.gov This effect on LC3-II is a distinct feature of this compound compared to other p97 inhibitors like CB-5083 and NMS-873. nih.gov

Functional Proteomic Profiling of this compound-Treated Cells

To understand the broader cellular impact of this compound, functional proteomic analyses have been performed on treated cells, revealing widespread changes in protein networks. researchgate.netnih.govnih.gov

Identification of Dysregulated Protein Networks

Proteomic studies of HCT116 cells treated with this compound have identified a significant number of dysregulated proteins. researchgate.netnih.govresearchgate.net Functional enrichment analysis of these proteins revealed that they are primarily associated with pathways such as autophagy, vesicle-mediated transport, Golgi organization, and endoplasmic reticulum and mitochondrial functions. mdpi.com Notably, proteins related to the well-established p97 functions of ubiquitin-mediated proteolysis and the unfolded protein response were not significantly affected, highlighting the unique mechanism of action of this compound. mdpi.com

Table 1: Key Proteins Dysregulated by this compound Treatment This is an interactive table. You can sort and filter the data.

Protein Function Effect of this compound
EEA1 Early endosome marker Formation of EEA1-positive puncta inhibited
LC3-II Autophagosome marker Strongly increased/accumulated
LAMP1 Lysosomal membrane protein Elevated levels
NAGLU Lysosomal enzyme Elevated levels
HEXB Lysosomal enzyme Elevated levels
APP Amyloid Precursor Protein Elevated levels
LDLR Low-Density Lipoprotein Receptor Elevated levels
APOB Apolipoprotein B Elevated levels
APOE Apolipoprotein E Elevated levels

Table 2: Summary of Cellular Effects of this compound This is an interactive table. You can sort and filter the data.

Cellular Process Effect of this compound
Early Endosome Formation Inhibited
Lysosomal Acidity Reduced
Autophagic Flux Blocked
Autophagosome Number Increased
Autolysosome Formation Reduced

Functional Enrichment Analysis of Affected Pathways

Proteomic studies on human colon cancer HCT116 cells treated with this compound have been instrumental in elucidating the cellular pathways it perturbs. Functional enrichment analysis of the proteins dysregulated by this compound consistently points towards a unique mode of action that diverges from typical p97 inhibitors like CB-5083 and NMS-873. researchgate.netnih.govmdpi.com

The primary pathways affected by this compound are associated with endo-lysosomal functions. researchgate.netcaltech.edunih.gov Analysis revealed that processes such as endocytosis and autophagy are significantly dysregulated. nih.gov Furthermore, pathways linked to vesicle-mediated transport, Golgi organization, mRNA processing, the endoplasmic reticulum, and mitochondria were enriched among the proteins affected by the compound. researchgate.netnih.govmdpi.com This is consistent with the known, diverse roles of p97 in cellular trafficking and organelle biogenesis. researchgate.netnih.govmdpi.comnih.gov

Conversely, hallmark pathways that are typically impacted by ATP-competitive and other allosteric p97 inhibitors were notably unaffected by this compound. nih.govnih.gov These include critical protein quality control mechanisms such as the Unfolded Protein Response (UPR), endoplasmic-reticulum-associated protein degradation (ERAD), and asparagine N-linked glycosylation. nih.govnih.govmedchemexpress.com This lack of effect on canonical p97-inhibitor-responsive pathways underscores the distinct cellular impact of this compound. nih.govmdpi.com

Table 1: Functional Enrichment Analysis of Pathways Modulated by this compound in HCT116 Cells

Pathway CategorySpecific Pathways Affected by this compoundPathways Largely Unaffected by this compound
Membrane Trafficking & DegradationEndo-lysosomal degradation, Endocytosis, Autophagy, Vesicle-mediated transportUbiquitin-mediated proteolysis
Protein Processing & Quality ControlmRNA processingProtein processing in the ER, Unfolded Protein Response (UPR), ER-associated degradation (ERAD)
Organelle Function & BiogenesisGolgi organization, Endoplasmic Reticulum function, Mitochondrion function-
Post-translational Modification-Asparagine N-linked glycosylation

Analysis of Proteins Related to Vesicle-Mediated Transport, Golgi Organization, and mRNA Processing

Further investigation into the proteomic data reveals that this compound treatment leads to the dysregulation of proteins integral to several key cellular functions, including vesicle-mediated transport, the organization of the Golgi apparatus, and mRNA processing. researchgate.netnih.govmdpi.com The enrichment of these protein groups aligns with the multifaceted roles of p97, which is known to be involved in membrane trafficking, the biogenesis of the Golgi and endoplasmic reticulum, and ensuring mRNA stability. researchgate.netnih.govmdpi.comnih.gov

Vesicle-Mediated Transport: p97 plays a role in various steps of vesicle trafficking, including endosomal sorting. pdbj.orgfrontiersin.org Treatment with this compound was found to impair endo-lysosomal pathways, blocking degradation by inhibiting the formation of the early endosome. researchgate.netcaltech.edunih.gov This suggests that the compound interferes with p97's function in regulating vesicle fusion and transport. mdpi.com

Golgi Organization: The proper structure and function of the Golgi apparatus are critical for protein sorting and modification. nih.gov p97, in conjunction with its cofactors, is essential for post-mitotic Golgi membrane fusion and reassembly. nih.govresearchgate.net The identification of Golgi organization as a pathway affected by this compound indicates that the compound may disrupt the normal architecture and trafficking functions of this organelle by interfering with p97's role. researchgate.netnih.govmdpi.com

mRNA Processing: The stability and processing of mRNA are crucial for regulating gene expression. numberanalytics.com p97 has been implicated in mRNA stability, and the dysregulation of proteins related to mRNA processing by this compound suggests a potential impact on post-transcriptional gene regulation. researchgate.netnih.govmdpi.com

Cellular Responses to this compound Treatment in Research Models

Effects on Cellular Viability in in vitro Models

This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines. medchemexpress.com Research has shown its ability to inhibit cell proliferation in various in vitro models, highlighting its potential as a research tool for studying cancer biology. medchemexpress.com

The compound's effects have been documented in several human cancer cell lines. medchemexpress.com Notably, this compound is effective in HCT116 colon cancer cells that are either sensitive or resistant to the ATP-competitive p97 inhibitor CB-5083, indicating its ability to overcome certain resistance mechanisms. medchemexpress.com In HCT116 cells, the anti-proliferative action of this compound appears to be more acute than that of CB-5083 and NMS-873, with cell proliferation halting at 24 hours post-treatment. mdpi.com

Table 2: Documented Anti-proliferative Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeObserved Effect
HCT116Colon CarcinomaInhibition of cell proliferation medchemexpress.com
HCT116 (CB-5083 Resistant)Colon CarcinomaInhibition of cell proliferation medchemexpress.com
HT29Colorectal AdenocarcinomaPotent inhibition of cell proliferation medchemexpress.com
HeLaCervical CancerInhibition of cell proliferation medchemexpress.com
A549Lung CarcinomaInhibition of cell proliferation medchemexpress.com
BxPC-3Pancreatic AdenocarcinomaInhibition of cell proliferation medchemexpress.com
RPMI-8226Multiple MyelomaInhibition of cell proliferation medchemexpress.com
MM.1SMultiple MyelomaInhibition of cell proliferation medchemexpress.com

Analysis of Gene Expression Changes (e.g., CHOP, ATF3, p97, p62 RNA levels)

Analysis of gene expression following treatment with this compound reveals a transcriptional response that is markedly different from that induced by other p97 inhibitors. mdpi.comresearchgate.net These differences are particularly evident in the expression levels of genes related to the Unfolded Protein Response (UPR) and autophagy.

In HCT116 cells treated for 6 hours, the following observations were made via qRT-PCR analysis: mdpi.comresearchgate.net

CHOP and ATF3: These are key transcriptional effectors of the UPR, a cellular stress response. While this compound did cause an upregulation in the RNA levels of CHOP and ATF3, the magnitude of this increase was approximately 20-fold less than that observed with CB-5083 and NMS-873 treatment. mdpi.com This mild induction of UPR genes is a distinguishing feature of this compound's cellular activity. nih.govmdpi.com

p97: Unlike CB-5083 and NMS-873, which can affect the expression of their target, this compound did not cause any significant change in the mRNA levels of p97. mdpi.com

p62: The autophagy adaptor protein p62 (also known as SQSTM1) is often degraded during the autophagy process. While other p97 inhibitors typically lead to a reduction in p62, this compound treatment resulted in a significant 2.6-fold upregulation of p62 RNA. mdpi.com This suggests a blockage in the autophagic flux, consistent with the observed impairment of endo-lysosomal degradation. researchgate.netmdpi.com

Table 3: Comparative Analysis of Gene Expression Changes in HCT116 Cells (6-hour treatment)

GeneFunctionEffect of this compoundEffect of CB-5083 / NMS-873
CHOP (DDIT3)UPR-activated transcription factorMild upregulation (approx. 20-fold less than others) mdpi.comStrong upregulation mdpi.com
ATF3UPR-activated transcription factorMild upregulation (approx. 20-fold less than others) mdpi.comStrong upregulation mdpi.com
p97 (VCP)Drug TargetNo significant change mdpi.comNo significant change mdpi.com
p62 (SQSTM1)Autophagy adaptor proteinSignificant upregulation (2.6-fold) mdpi.comReduction mdpi.com

Research on Therapeutic Potential and Antiviral Activity of Upcdc30245 in Preclinical Models

Antiviral Activity Against Coronaviruses

The essential role of host cell factors in viral replication has highlighted p97 as a potential target for antiviral therapies. researchgate.net Research indicates that inhibitors of p97, including UPCDC30245, can disrupt the life cycle of various viruses, including human coronaviruses. mdpi.comresearchgate.net

This compound has demonstrated antiviral effects against human coronaviruses by intervening in the initial stages of infection. researchgate.net Studies show that by targeting the host protein p97, which is involved in processes like virus uncoating and RNA replication, compounds like this compound can inhibit viral propagation. mdpi.com This approach targets cellular machinery that coronaviruses depend on, presenting a promising strategy for antiviral development.

The antiviral activity of this compound against coronaviruses is attributed to its unique ability to block the viral entry mechanism. researchgate.net Proteomic analysis of cells treated with the compound revealed that this compound obstructs endo-lysosomal degradation. researchgate.net This is achieved by inhibiting the formation of the early endosome and decreasing the acidity of the lysosome, crucial steps that many viruses exploit for successful entry into host cells. researchgate.net This mechanism distinguishes it from other p97 inhibitors like CB-5083. researchgate.net

The targeting of a host protein like p97, which is essential for the replication of multiple viruses, suggests that inhibitors such as this compound could have broad-spectrum antiviral potential. mdpi.comresearchgate.net The p97 protein is implicated in various stages of replication for a range of viruses, including coronaviruses, influenza virus, poliovirus, and human cytomegalovirus (HCMV). researchgate.netnih.govbiorxiv.orgnih.gov Consequently, p97 has emerged as an important pro-viral host factor, and its inhibitors are being evaluated as potential broad-spectrum antiviral agents against significant viral pathogens. mdpi.comresearchgate.net

This compound functions as a reversible, allosteric inhibitor of p97. nih.gov Cryo-electron microscopy has revealed that it binds at the interface between the D1 and D2 domains of the p97 protein. nih.govnih.gov This binding is thought to prevent the conformational changes that are necessary for ATP hydrolysis, thereby inhibiting the enzyme's function. nih.gov By disrupting p97's activity, this compound interferes with critical cellular pathways that viruses co-opt for their replication, such as protein degradation and trafficking. portlandpress.comresearchgate.net This disruption of the host's cellular machinery effectively halts the viral replication cycle. mdpi.com

Potential for Broad-Spectrum Antiviral Research

Investigations in Cancer Research Models

In addition to its antiviral properties, p97 inhibition is an emerging strategy for cancer therapy, as cancer cells often exhibit high proteotoxic stress and are thus more reliant on protein quality control pathways. researchgate.netresearchgate.net

This compound has been shown to possess potent anti-proliferative effects across a range of cancer cell lines. researchgate.netmedchemexpress.com As a representative of phenyl indole-based allosteric p97 inhibitors, it effectively suppresses cancer cell proliferation, with IC50 values reported in the nanomolar to low micromolar range. researchgate.net Research indicates its effectiveness in cell lines including colorectal carcinoma (HCT116, HT29), cervical cancer (HeLa), lung cancer (A549), pancreatic cancer (BxPC-3), and multiple myeloma (RPMI8226, MM1S). nih.govmedchemexpress.com Notably, this compound appears more potent in HT29 cells and also shows efficacy against HCT116 cell lines that have developed resistance to other p97 inhibitors. medchemexpress.com Its high cell penetrance, leading to accumulation in cancer cells, may contribute to its anti-proliferative activity. researchgate.net

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Reported Potency Source(s)
HCT116 Colorectal Carcinoma IC50 of 2.7 µM (PPA, related inhibitor) nih.govmedchemexpress.com
HT29 Colorectal Carcinoma More potent than in other tested lines medchemexpress.com
HeLa Cervical Cancer IC50 of 6.1 µM (PPA, related inhibitor) nih.govmedchemexpress.com
A549 Lung Cancer Inhibits cell proliferation medchemexpress.com
BxPC-3 Pancreatic Cancer Inhibits cell proliferation medchemexpress.com
RPMI8226 Multiple Myeloma IC50 of 3.4 µM (PPA, related inhibitor) nih.govmedchemexpress.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation / Other Names
This compound -
CB-5083 -
NMS-873 -
DBeQ N2,N4-Dibenzylquinazoline-2,4-diamine
ML240 -
ML241 -
Eeyarestatin I EerI
UPCDC-30766 (R)-29

Overcoming Resistance to ATP-Competitive p97 Inhibitors in Cancer Cell Lines

A significant hurdle in targeted cancer therapy is the development of drug resistance, which can render treatments ineffective. nih.gov The protein p97/VCP is a critical regulator of protein homeostasis and a key target in oncology due to its essential role in cancer cell growth and survival. nih.gov ATP-competitive p97 inhibitors, such as CB-5083, have shown promise and entered clinical trials. nih.gov However, sustained pressure from these inhibitors can lead to the selection of drug-resistant mutations in cancer cells. nih.gov The emergence of allosteric p97 inhibitors like this compound presents a promising strategy to overcome this resistance. nih.govmdpi.com Unlike ATP-competitive inhibitors that bind to the enzyme's active site, allosteric inhibitors bind to a different site, altering the enzyme's conformation and activity. This alternative mechanism of action allows them to remain effective against cancers that have developed resistance to ATP-competitive drugs. nih.gov

Studies with p97 Mutant Cell Lines (e.g., D649A/T688A, N660K, T688A)

Research has demonstrated the efficacy of this compound against cancer cell lines harboring mutations that confer resistance to ATP-competitive inhibitors. nih.gov In studies involving HCT116 colon cancer cells, specific p97 mutations, including N660K and T688A, were identified as sources of resistance to CB-5083. nih.gov Further investigation led to the establishment of a CB-5083 resistant HCT116 cell line with a novel p97 double mutation, D649A/T688A. nih.gov

While ATP-competitive inhibitors lost potency against these mutants, the activity of allosteric inhibitors like this compound was largely unaffected. nih.govnih.gov this compound demonstrated potent anti-proliferative effects on both the parental HCT116 cell line and the CB-5083 resistant line with the D649A/T688A double mutation. medchemexpress.com Notably, this compound was found to be 30-fold more potent at inhibiting the proliferation of the resistant double mutant cell line compared to CB-5083. nih.govnih.gov

Biochemical assays confirmed these findings, showing that this compound inhibits the p97 mutant N660K at a level similar to the wild type (WT) and displays only a threefold resistance for the p97 T688A mutant. medchemexpress.com This contrasts sharply with the nearly 400-fold resistance of the D649A/T688A double mutant to CB-5083. nih.gov

Inhibitory Activity of p97 Inhibitors Against Wild-Type and Mutant p97
Compoundp97 TargetInhibitory Concentration (IC50)Fold Resistance Compared to WTReference
UPCDC-30245Wild-Type (WT)~300 nMN/A medchemexpress.com
UPCDC-30245N660K MutantSimilar to WT~1 medchemexpress.com
UPCDC-30245T688A Mutant-3-fold medchemexpress.com
UPCDC-30245D649A/T688A Double Mutant30-fold more potent than CB-5083- nih.gov
CB-5083D649A/T688A Double Mutant-~400-fold nih.gov
Mechanisms of Resistance Circumvention

The ability of this compound to bypass resistance lies in its distinct mechanism of action. medkoo.com As an allosteric inhibitor, this compound binds at the interface between the D1 and D2 domains of the p97 protein. medchemexpress.compdbj.org This binding site is structurally separate from the ATP-binding pocket in the D2 domain where ATP-competitive inhibitors like CB-5083 act. nih.gov Cryo-electron microscopy studies have revealed that binding of this compound at this allosteric site prevents the conformational changes that are essential for p97's ATPase function. pdbj.org

Mutations that cause resistance to ATP-competitive inhibitors are often located in or near the ATP-binding site. nih.gov Because this compound does not rely on binding to this region, its efficacy is maintained even when these mutations are present. nih.govnih.gov

Furthermore, the cellular effects of this compound differ significantly from other p97 inhibitors. nih.gov It does not heavily impact pathways traditionally associated with p97 inhibition, such as endoplasmic reticulum-associated protein degradation (ERAD) or the unfolded protein response (UPR). medchemexpress.comnih.govcaltech.edu Instead, proteomic analyses show that this compound uniquely blocks endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes. medkoo.comnih.govcaltech.edu This distinct cellular mechanism contributes to its ability to overcome resistance profiles developed against other classes of p97 inhibitors and may explain why researchers have been unable to generate a UPCDC-30245 resistant cell line in the lab. mdpi.comnih.gov

Induction of Apoptosis in Carcinoma Cell Models

Inhibition of p97/VCP is a recognized therapeutic strategy for inducing apoptosis (programmed cell death) in cancer cells. mdpi.comacs.org Many p97 inhibitors, including CB-5083 and NMS-873, trigger apoptosis by impairing ERAD and activating the UPR, leading to overwhelming cellular stress. mdpi.comnih.govresearchgate.net Although this compound operates through a different primary mechanism, its fundamental role as a potent p97 inhibitor leads to the suppression of cancer cell proliferation and the induction of cell death. mdpi.comresearchgate.net

By targeting p97, a protein essential for maintaining protein homeostasis, this compound disrupts vital cellular processes, ultimately pushing cancer cells towards apoptosis. nih.govacs.org Preclinical studies have shown that this compound effectively inhibits the proliferation of a wide range of carcinoma cell lines. medchemexpress.com Its anti-proliferative activity has been observed in various cancer models, indicating its broad potential as an apoptosis-inducing agent in oncology. nih.govmedchemexpress.com

Carcinoma Cell Lines Showing Anti-Proliferative Response to this compound
Cell LineCancer TypeReference
HeLaCervical Carcinoma medchemexpress.com
A549Lung Carcinoma medchemexpress.com
BxPC-3Pancreatic Carcinoma medchemexpress.com
HCT116Colorectal Carcinoma medchemexpress.com
HT29Colorectal Carcinoma medchemexpress.com
RPMI 8226Multiple Myeloma medchemexpress.com
MM.1SMultiple Myeloma medchemexpress.com

Methodological Approaches in Upcdc30245 Research

Biochemical and Biophysical Assays

Biochemical and biophysical assays have been fundamental in quantifying the inhibitory effects of UPCDC30245 on its primary target and other cellular enzymes, as well as in determining its potency and selectivity.

VCP/p97 ATPase Activity Assays

This compound has been identified as a potent, allosteric inhibitor of the VCP/p97 ATPase. nih.govmedchemexpress.com VCP/p97 is a critical enzyme involved in numerous cellular processes, including protein quality control. nih.govmolbiolcell.org Assays to determine its ATPase activity are crucial for evaluating inhibitor potency. A common method involves incubating the p97 protein with ATP and then measuring the amount of ADP produced or the remaining ATP. nih.gov For instance, the ADP-Glo Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced in the ATPase reaction. nih.gov

Research has shown that this compound is an allosteric inhibitor, meaning it binds to a site on the p97 enzyme other than the ATP-binding site, specifically at the interface between the D1 and D2 domains. medchemexpress.com This binding inhibits the enzyme's ability to hydrolyze ATP. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric obtained from these assays. This compound exhibits a potent IC50 of approximately 27 nM against p97. medchemexpress.com

Enzymatic Activity Assays for Lysosomal Hydrolases (e.g., NAGLU, HEXB)

To understand the broader cellular effects of this compound, researchers have investigated its impact on lysosomal enzyme activity. nih.govresearchgate.net Lysosomes are cellular organelles containing various hydrolytic enzymes that break down waste materials, and their proper function is essential for cellular health. nih.gov

Enzymatic activity assays for specific lysosomal hydrolases, such as N-acetyl-alpha-glucosaminidase (NAGLU) and beta-hexosaminidase (HEXB), have been utilized. nih.govresearchgate.net These assays typically involve incubating cell lysates with a synthetic substrate that becomes fluorescent upon being cleaved by the specific enzyme. For example, the substrate for NAGLU is 4-methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside, and for HEXB, it is 4-methylumbelliferyl-N-acetyl-β-glucosaminide. nih.gov

Interestingly, studies have shown that treating HCT116 cells with this compound leads to a significant increase in the enzymatic activities of both NAGLU and HEXB. nih.govresearchgate.net However, when this compound was added directly to cell lysates, it did not affect their activities, indicating that the compound increases the amount of these enzymes within the cell rather than directly activating them. researchgate.net

In vitro Assays for Compound Potency and Selectivity

In vitro assays are crucial for determining the potency and selectivity of a compound like this compound. Potency is a measure of the drug activity expressed in terms of the amount required to produce an effect of given intensity, while selectivity refers to the compound's ability to affect a particular target over others.

The potency of this compound as a p97 inhibitor has been established through ATPase activity assays, revealing an IC50 of approximately 27 nM. medchemexpress.com Further studies have shown its anti-proliferative effects in various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. nih.gov For instance, this compound has demonstrated potent anti-proliferative activity in HeLa, A549, BxPC-3, and HCT116 cell lines. medchemexpress.com

Selectivity is also a critical aspect. While this compound is a potent p97 inhibitor, research has revealed that it has distinct cellular effects compared to other p97 inhibitors like CB-5083 and NMS-873. nih.gov For example, unlike CB-5083, this compound does not significantly impact pathways like the unfolded protein response (UPR) but instead strongly affects endo-lysosomal degradation. nih.govnih.gov This suggests a unique selectivity profile for this compound, which may be due to its specific binding site and mechanism of action.

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques have been instrumental in dissecting the cellular consequences of this compound treatment, from its effects on cell viability to its influence on subcellular structures and protein localization.

Cell Culture Methodologies (e.g., HCT116, HeLa, H1299)

The use of various cancer cell lines has been central to understanding the effects of this compound. Cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and H1299 (non-small cell lung cancer) are commonly used in this research. nih.govacs.orgmdpi.com These cells are grown in controlled laboratory conditions, typically in specific growth media like RPMI1640, supplemented with essential nutrients. nih.gov

By treating these cultured cells with this compound, researchers can observe a range of cellular responses. For example, studies have shown that this compound inhibits the proliferation of these cell lines. medchemexpress.com Furthermore, these cell lines provide the biological material for many of the other assays discussed, including enzymatic activity assays and immunofluorescence staining. nih.gov

Table 1: Cell Lines Used in this compound Research

Cell Line Cancer Type Common Use in this compound Studies
HCT116 Colon Carcinoma Proteomics, enzymatic activity assays, anti-proliferative studies. nih.govmedchemexpress.comresearchgate.net
HeLa Cervical Carcinoma Immunofluorescence, autophagy flux assays, anti-proliferative studies. nih.govmedchemexpress.comresearchgate.net
H1299 Non-Small Cell Lung Cancer Immunofluorescence for early endosomes, LysoTracker staining. nih.govresearchgate.net

Immunofluorescence Staining for Subcellular Compartments and Protein Localization (e.g., EEA1, LysoTracker, mRFP-GFP-LC3 Reporter)

Immunofluorescence staining is a powerful technique used to visualize specific proteins or organelles within cells. This method has been critical in revealing the unique effects of this compound on subcellular compartments.

EEA1 (Early Endosome Antigen 1): To investigate the effect of this compound on endocytosis, researchers have used immunofluorescence to detect EEA1, a marker for early endosomes. nih.gov Studies in H1299 cells have shown that treatment with this compound reduces the formation of EEA1-positive vesicles, indicating an inhibition of early endosome formation. nih.govresearchgate.net This effect was not observed with the p97 inhibitor CB-5083, highlighting a unique aspect of this compound's mechanism. nih.gov

LysoTracker: LysoTracker is a fluorescent dye that accumulates in acidic compartments, making it an excellent tool for visualizing lysosomes. nih.govacs.org Research has demonstrated that this compound treatment decreases LysoTracker staining in both HeLa and H1299 cells. nih.govresearchgate.netresearchgate.net This finding suggests that this compound reduces the acidity of lysosomes, an effect also known as lysosomotropism. nih.govnih.gov

mRFP-GFP-LC3 Reporter: To monitor autophagy, a cellular process for degrading and recycling cellular components, a tandem fluorescent mRFP-GFP-LC3 reporter system is used. nih.govpubcompare.ainih.gov In this system, the LC3 protein, which is incorporated into autophagosomes, is tagged with both a pH-sensitive green fluorescent protein (GFP) and a more stable red fluorescent protein (mRFP). In the neutral pH of autophagosomes, both GFP and mRFP fluoresce, resulting in a yellow signal. When autophagosomes fuse with acidic lysosomes to form autolysosomes, the GFP signal is quenched, and only the red mRFP signal remains. Studies using HeLa cells stably expressing this reporter have shown that this compound treatment leads to an increase in the number of autophagosomes (yellow puncta) and a decrease in autolysosomes (red puncta), indicating a blockage of the autophagic flux. nih.govresearchgate.net

Table 2: Immunofluorescence Findings with this compound

Marker/Reporter Subcellular Target Cell Line(s) Observed Effect of this compound Reference(s)
EEA1 Early Endosomes H1299 Reduction in positive puncta nih.govresearchgate.net
LysoTracker Acidic Lysosomes HeLa, H1299 Decreased puncta staining nih.govresearchgate.netresearchgate.net
mRFP-GFP-LC3 Autophagosomes/Autolysosomes HeLa Increased autophagosomes, decreased autolysosomes nih.govresearchgate.net

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a pivotal technique for analyzing gene expression levels and has been instrumental in characterizing the cellular effects of this compound. nih.govthermofisher.com This method allows for the detection and quantification of specific mRNA transcripts in real-time during the amplification process. nih.gov The process typically involves the isolation of total RNA from cells, followed by reverse transcription to synthesize complementary DNA (cDNA). thermofisher.com This cDNA then serves as a template for the PCR reaction, where gene-specific primers are used to amplify the target sequence. nih.gov

In research involving this compound, qRT-PCR has been employed to compare its effects on gene expression with other p97 inhibitors, such as CB-5083 and NMS-873. researchgate.net For instance, studies have shown that in HCT116 cells, this compound leads to a significantly lower upregulation of unfolded protein response (UPR) activated genes like CHOP and ATF3 compared to CB-5083 and NMS-873. mdpi.com Specifically, the upregulation of CHOP and ATF3 by this compound was found to be 20-fold less than that induced by the other two inhibitors. mdpi.com Furthermore, unlike CB-5083 and NMS-873, this compound did not alter the expression of p97 but notably increased the expression of p62 by 2.6-fold. mdpi.com These findings, summarized in the table below, highlight the distinct molecular mechanism of this compound.

Table 1: Gene Expression Changes in HCT116 Cells Treated with p97 Inhibitors

Gene This compound CB-5083 NMS-873
CHOP ~20-fold less upregulation Significant upregulation Significant upregulation
ATF3 ~20-fold less upregulation Significant upregulation Significant upregulation
p97 No significant change - -

| p62 | 2.6-fold upregulation | - | - |

Data sourced from studies on HCT116 cells treated with the respective inhibitors. mdpi.com

Time-of-Addition Assays for Antiviral Research

Time-of-addition assays are crucial in virology research to pinpoint the specific stage of the viral life cycle that an antiviral compound targets. mdpi.com This method involves adding the compound at different time points relative to viral infection, such as before, during, or after infection, to determine its primary mode of action. mdpi.com

In the context of this compound, time-of-addition experiments have been utilized to investigate its antiviral activity against human coronavirus (HCoV). nih.gov A study involving HCoV-229E infection in H1299 cells demonstrated that this compound primarily acts at the viral entry stage. researchgate.net When the compound was added shortly before and during the initial hours of virus infection, a significant reduction in viral RNA levels was observed. researchgate.net However, adding the compound at later stages post-infection did not lead to a further decrease in viral RNA, indicating that its main inhibitory effect is on the early steps of infection, such as host-cell entry and genome release. researchgate.net

For comparison, the same study showed that another p97 inhibitor, CB-5083, was effective at multiple stages of the HCoV-229E infection, including viral entry, RNA genome release, and replication. nih.gov This distinction underscores the unique antiviral mechanism of this compound, which appears to be more specifically targeted to the initial phases of viral infection. researchgate.net

Cytopathic Effect (CPE) Assays and Viral Titer Reduction Assays (e.g., TCID50)

Cytopathic effect (CPE) assays and viral titer reduction assays are fundamental methods for quantifying the antiviral efficacy of a compound. nih.gov CPE assays measure the ability of a compound to protect host cells from the damaging effects of a viral infection, where cell viability is used as an indicator of antiviral protection. nih.govacs.org Viral titer reduction assays, such as the Median Tissue Culture Infectious Dose (TCID50) assay, directly measure the reduction in the amount of infectious virus produced in the presence of the compound. nih.gov

Research on this compound has utilized these assays to confirm its antiviral properties against HCoV-229E. nih.gov In CPE assays, this compound was shown to inhibit the cytopathic effects of HCoV-229E with a half-maximal effective concentration (EC50) of 0.4 µM. nih.govresearchgate.net This was significantly more potent than hydroxychloroquine (B89500) (HCQ), which had an EC50 of 4.2 µM in the same assay. nih.govresearchgate.net

Furthermore, TCID50 assays demonstrated that this compound caused a concentration-dependent reduction in the viral titer of HCoV-229E. nih.gov A minimum effective concentration of 0.6 µM was identified. nih.gov These results provide quantitative evidence of this compound's ability to inhibit viral replication and protect host cells.

Table 2: Antiviral Activity of this compound against HCoV-229E

Assay Parameter This compound Hydroxychloroquine (HCQ)
Cytopathic Effect (CPE) Assay EC50 0.4 µM 4.2 µM

Data sourced from antiviral studies on HCoV-229E. nih.govresearchgate.net

Advanced Proteomic and Structural Biology Techniques

Label-Free Mass Spectrometry-Based Proteomics

Label-free mass spectrometry-based proteomics is a powerful technique for the global and quantitative analysis of protein expression changes in response to a stimulus, such as treatment with a compound. mdpi.comscielo.br This approach allows for the identification and quantification of thousands of proteins in a complex biological sample without the need for isotopic labeling. nih.gov

In the investigation of this compound, label-free proteomics has been instrumental in elucidating its unique mechanism of action. nih.gov By analyzing proteomic changes in HCT116 cells treated with this compound, researchers identified significant dysregulation of proteins involved in endo-lysosomal pathways. nih.gov Functional enrichment analysis of the affected proteins revealed a strong link to the autophagy pathway. nih.gov Specifically, a heatmap analysis showed significant changes in the levels of proteins related to early endosomes, autophagy, and lysosomes. nih.gov This proteomic data provided the first evidence that this compound blocks endo-lysosomal degradation, an effect not observed with other p97 inhibitors like CB-5083. nih.govcaltech.edu

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of macromolecules in their near-native state. frontiersin.org This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net

Cryo-EM has been pivotal in understanding how this compound interacts with its target, the p97 protein. nih.gov Researchers have determined the cryo-EM structure of human p97 in complex with this compound at a resolution of 2.3 Å. nih.govrcsb.org This high-resolution structure revealed that this compound binds allosterically at the interface between the D1 and D2 domains of the p97 protomer. nih.govpdbj.org This binding site is distinct from the ATP-binding pockets, confirming its allosteric mode of inhibition. mdpi.com The structural data illustrates how the binding of this compound prevents the conformational changes necessary for p97's ATPase function, thereby inhibiting its activity. nih.govrcsb.org

Computational Modeling and Molecular Docking Simulations

Computational modeling and molecular docking simulations are powerful in silico tools used to predict and analyze the interactions between a small molecule and its protein target. numberanalytics.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. acs.org

In the study of this compound, molecular docking simulations have been used to complement experimental findings. mdpi.com While high-resolution cryo-EM structures have provided detailed information on the binding of this compound to p97, computational methods can offer further insights into the dynamics and energetics of this interaction. For instance, docking simulations can help in understanding why this compound binding is incompatible with certain conformational states of p97, such as when ATPγS is bound to the D2 domain, due to steric clashes with specific residues like P496, V497, E498, F496, and A537. mdpi.com These computational approaches are valuable for rationalizing the observed inhibitory mechanism and can guide the design of new, more potent inhibitors. nih.gov

Development of Drug-Resistant Cell Line Models for Research

A significant methodological approach in the study of anticancer agents is the development of drug-resistant cell lines. This strategy helps to understand the mechanisms of resistance and to identify compounds that can overcome it. In the context of p97 inhibitors, while researchers successfully generated cell lines resistant to the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873, several attempts to develop a cell line specifically resistant to this compound were unsuccessful. mdpi.comnih.gov This has led to several hypotheses, including the possibility that this compound inhibits specific p97 functions more potently than other inhibitors or that it targets distinct p97 complexes within the cell. mdpi.comnih.gov

Despite the inability to generate a directly resistant line, research has focused on testing this compound against cell lines resistant to other p97 inhibitors. nih.gov A key model developed was a CB-5083-resistant HCT116 human colon cancer cell line (CB-R-HCT116). nih.gov This cell line was found to harbor a novel double mutation in the p97 gene, specifically D649A/T688A. nih.govmedchemexpress.comnih.gov

Studies demonstrated that while the parental HCT116 cell line was sensitive to CB-5083, NMS-873, and this compound, the CB-R-HCT116 double mutant line showed significant resistance to CB-5083. nih.govnih.gov In contrast, the allosteric inhibitors NMS-873 and this compound were found to be approximately 30-fold more potent at inhibiting the proliferation of this resistant double mutant cell line compared to CB-5083. nih.govnih.gov These findings highlight that allosteric inhibitors like this compound represent a promising therapeutic strategy to overcome resistance developed against ATP-competitive p97 inhibitors. nih.govnih.gov

Table 1: Proliferative Inhibition of Parental and CB-5083 Resistant HCT116 Cells

Compound Cell Line Description Potency
CB-5083 Parental HCT116 Sensitive High
CB-R-HCT116 (D649A/T688A) Resistant Low (30-fold less potent)
This compound Parental HCT116 Sensitive High
CB-R-HCT116 (D649A/T688A) Sensitive High (30-fold more potent than CB-5083)
NMS-873 Parental HCT116 Sensitive High
CB-R-HCT116 (D649A/T688A) Sensitive High (30-fold more potent than CB-5083)

Data sourced from studies demonstrating the effectiveness of allosteric inhibitors on resistant cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates. This compound was itself identified and optimized through a medicinal chemistry effort that began with the discovery of a 2-phenyl indole (B1671886) scaffold from a high-throughput screening campaign. mdpi.com

High-resolution cryo-electron microscopy (cryo-EM) has been a pivotal tool in elucidating the binding mode of this compound, providing a structural basis for SAR studies. These studies revealed that this compound is an allosteric inhibitor that binds to a tunnel at the interface between the D1 and D2 domains of the p97 subunit. mdpi.comrcsb.org The fluorinated indole portion of the inhibitor points toward the center of the p97 hexameric ring. mdpi.commdpi.com This binding prevents the conformational changes necessary for ATP hydrolysis and p97 function. mdpi.comrcsb.org

SAR studies have explored how modifications to the this compound structure impact its inhibitory activity. It was determined that modifications at the amine position distal to the core phenyl indole motif were generally well-tolerated. researchgate.netnih.gov This insight allowed for the rational design and synthesis of analogues for further research applications. For instance, by incorporating a phenyl azido (B1232118) group into the extended side chain, researchers developed derivatives capable of undergoing cycloaddition reactions for use in affinity capture experiments. nih.gov These analogue development efforts serve to create new chemical probes to explore p97 biology and to refine the properties of this inhibitor class. researchgate.net

Table 2: p97 Inhibitory Activity of this compound and its Analogues

Compound Description p97 Inhibition IC₅₀
This compound Parent allosteric inhibitor ~27 nM
UPCDC30377 Analogue with 3-azidophenyl group for conjugation 160 nM
UPCDC30286 Analogue with 4-azidophenyl group for conjugation 5.6 µM

IC₅₀ values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. Data sourced from studies on analogue development. mdpi.comnih.gov

Future Research Directions and Open Questions

Further Elucidation of UPCDC30245's Precise Molecular Mechanisms and Specificity within VCP/p97 Complexes

A primary area for future investigation is the precise molecular mechanism by which this compound exerts its unique cellular effects. The compound is known to be an allosteric inhibitor that binds at the junction between the D1 and D2 domains of p97. medchemexpress.comnih.gov This binding is understood to prevent the conformational shifts that accompany ATP binding and are necessary for p97's segregase activity. mdpi.comnih.gov Cryo-electron microscopy has provided structural confirmation of its binding site. portlandpress.com

However, significant questions remain. Unlike ATP-competitive inhibitors such as CB-5083 or other allosteric inhibitors like NMS-873, this compound has minimal impact on well-established p97-dependent pathways like endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR). nih.govresearchgate.netcaltech.edu Instead, it potently modulates autophagic and endo-lysosomal pathways. nih.govresearchgate.net This suggests a differential effect on the various multiprotein complexes that p97 forms with its diverse cofactors to execute its numerous cellular functions. nih.govmdpi.com

Future research should therefore focus on:

Determining Cofactor Specificity: Investigating how this compound binding affects the interaction of p97 with specific cofactor complexes, such as p97-p47, p97-p37, or p97-UFD1-NPL4. portlandpress.comresearchgate.netmdpi.com It is hypothesized that the unique cellular phenotype induced by this compound stems from its ability to selectively interfere with a subset of p97 complexes. nih.gov

High-Resolution Structural Studies: Obtaining higher-resolution structures of p97 bound to this compound in the presence of various key cofactors. This would illuminate how the inhibitor's binding allosterically alters distal cofactor interaction sites.

Biochemical and Biophysical Assays: Utilizing in vitro assays to measure the direct impact of this compound on the ATPase activity and substrate processing of specific p97-cofactor complexes.

Investigation of Potential Synergistic Effects with Other Research Compounds or Modalities

Given that p97 inhibition affects cellular processes vital for cancer cell survival, exploring synergistic combinations is a logical next step. While research on synergistic effects involving this compound is still nascent, studies with other p97 inhibitors provide a strong rationale for this line of inquiry. For instance, the p97 inhibitor DBeQ has shown synergistic effects with the kinase inhibitor sorafenib (B1663141) and the proteasome inhibitor bortezomib (B1684674) in cancer cell lines. mdpi.com Furthermore, combining p97 inhibition with NRF2 inhibition or glycolysis inhibition has demonstrated enhanced anti-cancer activity. researchgate.net

Future studies should systematically explore the potential for this compound to work in concert with other agents. Key areas of focus include:

Combination with Other Targeted Therapies: Assessing synergy with inhibitors of pathways that are functionally linked to p97's unique activities, such as autophagy modulators, lysosomotropic agents, or drugs targeting endosomal trafficking.

Combination with Chemotherapeutics: Evaluating whether this compound can enhance the efficacy of standard-of-care chemotherapeutic agents, potentially by overcoming drug resistance mechanisms that rely on p97 function.

Combination with Immunotherapy: Investigating if the modulation of autophagy and lysosomal function by this compound can alter tumor cell antigen presentation and enhance the efficacy of immune checkpoint inhibitors.

Exploration of this compound's Efficacy and Mechanisms in Broader in vitro and in vivo Preclinical Disease Models

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and, notably, in models of resistance to other p97 inhibitors. nih.govmedchemexpress.com Its unique ability to block endo-lysosomal degradation has also led to the discovery of its antiviral effects against coronaviruses by inhibiting viral entry. researchgate.netcaltech.edu However, the full therapeutic potential of this compound remains to be explored.

The scope of preclinical testing should be broadened to include:

Neurodegenerative Disease Models: VCP/p97 mutations are causative for multisystem proteinopathy, which includes inclusion body myopathy, Paget's disease of the bone, and frontotemporal dementia (IBMPFD/ALS). portlandpress.comresearchgate.net It is critical to evaluate this compound in cellular and animal models of these and other neurodegenerative diseases where protein quality control is impaired.

Infectious Disease Models: Beyond coronaviruses, the role of p97 in the replication of other viruses is well-documented. nih.gov The efficacy of this compound should be tested against a wider array of viral pathogens that hijack host cell endo-lysosomal and autophagic pathways.

Advanced Cancer Models: Moving beyond 2D cell culture to more complex preclinical models is essential. This includes 3D organoids, patient-derived xenografts (PDXs), and models of metastasis to better understand the compound's efficacy in a setting that mimics the tumor microenvironment. moleculardevices.com

Preclinical Model TypeRationale for this compound EvaluationKey Research Question
Cancer Cell Lines (CB-5083-Resistant)This compound overcomes resistance to ATP-competitive p97 inhibitors. nih.govmedchemexpress.comWhat is the mechanism of overcoming resistance?
Coronavirus-Infected CellsInhibits viral entry by blocking endo-lysosomal degradation. researchgate.netcaltech.eduIs this effect applicable to other enveloped viruses?
IBMPFD/ALS Modelsp97 mutations are causal; the role of inhibitors is unclear. portlandpress.comresearchgate.netCan this compound modulate disease-relevant phenotypes?
3D Patient-Derived OrganoidsBetter recapitulates in vivo tumor biology and microenvironment. moleculardevices.comDoes this compound show efficacy in patient-derived models?

Identification and Characterization of Novel Cellular Targets or Pathways Modulated by this compound

One of the most intriguing aspects of this compound is its distinct cellular impact. Proteomic analyses have revealed that, unlike other p97 inhibitors, this compound dysregulates the endo-lysosomal pathway by inhibiting the formation of early endosomes and reducing the acidity of lysosomes. nih.govresearchgate.netcaltech.edu This leads to a strong accumulation of the lipidated form of LC3-II, a marker of autophagy modulation. nih.gov

A crucial open question is whether these effects are a direct result of inhibiting a specific p97 complex or if they represent novel off-target activities. nih.gov The inability to generate cell lines resistant to this compound, a feat achievable with other p97 inhibitors, suggests a particularly potent or multi-pronged mechanism of action that is difficult for cells to circumvent. nih.gov

Future research should aim to:

Distinguish On-Target vs. Off-Target Effects: Employ chemical proteomics and genetic approaches (e.g., CRISPR-based screening) to definitively identify the direct binding partners of this compound and determine if its effects on lysosomes are p97-dependent.

Characterize Lysosomal Dysfunction: Investigate the precise mechanism by which this compound reduces lysosomal acidity. This could involve direct inhibition of the V-ATPase proton pump or other effects on lysosomal membrane integrity.

Explore Downstream Consequences: Map the downstream cellular signaling pathways that are activated or inhibited as a consequence of the this compound-induced blockade of endo-lysosomal degradation.

Application of this compound as a Probe for Understanding VCP/p97 Biology Beyond Known Functions

The unique activity profile of this compound makes it an invaluable chemical probe to dissect the complex biology of p97. nih.gov Because it functionally separates p97's role in the endo-lysosomal pathway from its role in ERAD, it allows researchers to study these functions in isolation. nih.govresearchgate.net

This compound can be used to:

Dissect Autophagy Mechanisms: Clarify the specific step in the autophagy-lysosome pathway where p97 functions, which has been a subject of debate. The strong accumulation of LC3-II and blockage of autophagic flux caused by this compound provides a powerful tool for these studies. nih.govresearchgate.net

Investigate Membrane Trafficking: Probe the role of p97 in endosomal sorting, maturation, and fusion events. The compound's ability to inhibit early endosome formation can help in identifying the specific molecular machinery regulated by p97 in this process. nih.gov

Uncover Novel p97 Functions: By analyzing the global cellular response to this compound treatment through multi-omics approaches (proteomics, transcriptomics, metabolomics), researchers may uncover previously unknown cellular processes that are dependent on p97 activity.

Rational Design of Next-Generation Analogues Based on Structural and Mechanistic Insights

The existing structural data of the p97-UPCDC30245 complex provides an excellent foundation for the rational design of new chemical entities. portlandpress.comresearchgate.net Structure-activity relationship (SAR) studies, guided by the high-resolution cryo-EM structure, can lead to the development of next-generation analogues with improved properties. mdpi.com

Key goals for future medicinal chemistry efforts include:

Enhanced Potency and Specificity: Modifying the this compound scaffold to increase its binding affinity and selectivity for p97 over other ATPases.

Cofactor-Biased Inhibitors: Designing analogues that are even more selective for specific p97-cofactor complexes. This could yield highly specific chemical probes to modulate individual p97 functions (e.g., an inhibitor that only affects p97-p47-mediated processes).

Improved Pharmacokinetic Properties: Optimizing the molecule to enhance its drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which would be essential for any potential in vivo applications.

Bifunctional Molecules: Exploring the creation of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules using the this compound scaffold to induce the targeted degradation of p97 or specific p97 complexes.

Q & A

Q. What experimental designs balance cost and power in this compound's preclinical validation?

  • Answer : Use factorial designs to test multiple variables (e.g., dose, time, combination therapies) efficiently. Adaptive designs allow sample size adjustments based on interim results. For rare outcomes, employ nested case-control studies within larger cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UPCDC30245
Reactant of Route 2
UPCDC30245

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.